Enhanced Lipophilicity (XLogP3) of 1-(Diethylamino)-3H-pyrrolizin-3-one vs Unsubstituted 3H-Pyrrolizin-3-one
1-(Diethylamino)-3H-pyrrolizin-3-one exhibits a predicted XLogP3 of 1.82, which is 1.02 log units higher than the unsubstituted 3H-pyrrolizin-3-one (XLogP3 = 0.8) [1]. This >1 log unit increase in lipophilicity is attributable to the presence of the diethylamino substituent and translates into a predicted 10-fold higher partitioning into non-aqueous phases, directly impacting membrane permeability and biological distribution profiles.
| Evidence Dimension | Predicted octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.82 |
| Comparator Or Baseline | 3H-Pyrrolizin-3-one (parent, CAS 34610-37-2): XLogP3 = 0.8 |
| Quantified Difference | ΔXLogP3 = +1.02 (target is 2.3-fold more lipophilic on linear scale; ~10-fold on logarithmic partitioning scale) |
| Conditions | Computed by XLogP3 algorithm (PubChem release 2019.06.18 for parent; ChemSrc data for target). |
Why This Matters
For procurement decisions in medicinal chemistry or probe development, this quantifiable lipophilicity difference determines compound suitability for cell-based assays requiring passive membrane diffusion.
- [1] PubChem. (2025). 3H-Pyrrolizin-3-one. CID 12422666. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/3H-Pyrrolizin-3-one View Source
